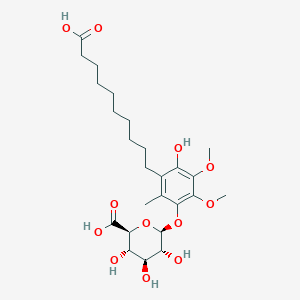
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide is a complex organic compound that belongs to the class of glucuronides. Glucuronides are substances that result from the combination of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl core, which includes the hydroxyl, carboxydecyl, dimethoxy, and methyl groups.
Glucuronidation: The phenyl core is then conjugated with glucuronic acid through a glucuronidation reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized under specific conditions.
Reduction: The carboxydecyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound for studying glucuronidation reactions.
Biology: Investigated for its role in detoxification processes in living organisms.
Medicine: Explored for potential therapeutic applications, including drug delivery and metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.
Pathways: It may participate in metabolic pathways related to detoxification and excretion of xenobiotics.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide: can be compared with other glucuronides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique properties and reactivity compared to other glucuronides.
Properties
Molecular Formula |
C25H38O12 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(9-carboxynonyl)-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O12/c1-13-14(11-9-7-5-4-6-8-10-12-15(26)27)16(28)21(34-2)23(35-3)20(13)36-25-19(31)17(29)18(30)22(37-25)24(32)33/h17-19,22,25,28-31H,4-12H2,1-3H3,(H,26,27)(H,32,33)/t17-,18-,19+,22-,25+/m0/s1 |
InChI Key |
LUEDJUIGOVRORA-ASSRNRPHSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

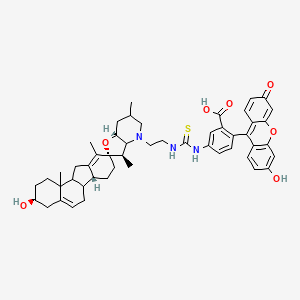
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
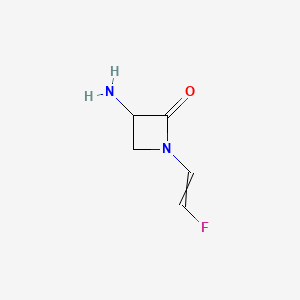
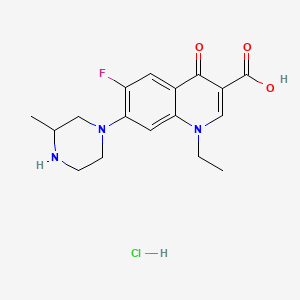
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
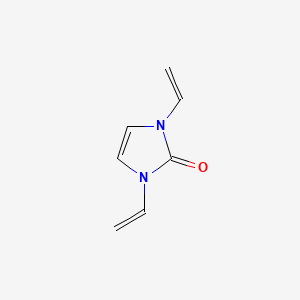

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
